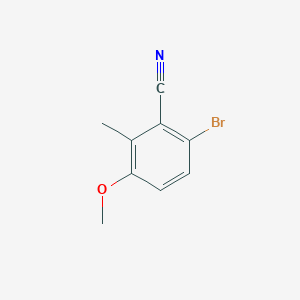

6-Bromo-3-methoxy-2-methylbenzonitrile

Description

Properties

IUPAC Name |

6-bromo-3-methoxy-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c1-6-7(5-11)8(10)3-4-9(6)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALOTEFFPYWJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C#N)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271216 | |

| Record name | Benzonitrile, 6-bromo-3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1420537-63-8 | |

| Record name | Benzonitrile, 6-bromo-3-methoxy-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1420537-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 6-bromo-3-methoxy-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of Substituted Benzonitriles

One common approach is the direct bromination of 3-methoxy-2-methylbenzonitrile using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to achieve selective substitution at the 6-position.

- Reaction Conditions: Typically carried out in an inert solvent (e.g., dichloromethane or chloroform) at low temperatures (0–30 °C) to avoid polybromination or side reactions.

- Selectivity: The methoxy group is an ortho/para-directing activator, guiding bromination to the 6-position relative to the nitrile group.

- Workup: Quenching with water, extraction with organic solvents, and purification by column chromatography or recrystallization.

Methylation and Methoxylation Steps

If starting from 6-bromo-2-methylbenzonitrile, the methoxy group can be introduced via methylation of the corresponding hydroxy derivative:

- Methylating Agents: Dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate).

- Solvent: Polar aprotic solvents such as acetone or methyl isobutyl ketone.

- Reaction Conditions: Mild heating (room temperature to 60 °C) to complete methylation.

- This method ensures high yield and purity of the methoxy substituent without affecting the nitrile or bromine substituents.

Multi-step Synthesis via Quinoline Intermediates (Patent-Based Method)

A related synthetic process described in patent CN102850269A involves:

- Preparation of 3-benzyl-6-bromo-2-chloroquinoline intermediates.

- Subsequent methoxylation using sodium methoxide in anhydrous methanol.

- Chlorination and bromination steps under controlled conditions.

- Purification involving extractions with methylene dichloride and recrystallization.

Though this route targets quinoline derivatives, the methods highlight the use of:

- Phosphorus oxychloride and DMF for chlorination.

- Sodium methoxide for methoxylation.

- N-chlorosuccinimide for chlorination steps.

- Column chromatography and recrystallization for purification.

This approach is adaptable for preparing halogenated methoxy-substituted benzonitriles with high yield and selectivity.

Comparative Table of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Direct Bromination of 3-methoxy-2-methylbenzonitrile | Br2 or NBS, inert solvent, 0–30 °C | Simple, direct, cost-effective | Requires careful control for selectivity |

| Methylation of 6-bromo-2-hydroxy-3-methylbenzonitrile | Dimethyl sulfate or methyl iodide, K2CO3, acetone | High yield, mild conditions | Requires prior hydroxy intermediate synthesis |

| Multi-step quinoline intermediate synthesis | POCl3, DMF, sodium methoxide, N-chlorosuccinimide | High purity, scalable, selective | Multi-step, requires careful handling of reagents |

Detailed Research Findings and Notes

- Selectivity: The presence of electron-donating methoxy and methyl groups affects regioselectivity of bromination. Methoxy strongly activates ortho and para positions, favoring substitution at the 6-position relative to nitrile.

- Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor reaction progress and confirm substitution patterns.

- Purification: Organic solvent extraction followed by drying over magnesium sulfate and chromatographic purification ensures removal of impurities and side products.

- Safety and Environmental Considerations: Use of phosphorus oxychloride and N-chlorosuccinimide requires appropriate safety measures due to their corrosive and toxic nature. Alternative milder reagents are preferred when possible.

- Yield and Scalability: Patent literature reports yields typically above 70% in optimized conditions, with scalability demonstrated in batch reactors.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-methoxy-2-methylbenzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the nitrile group can be reduced to an amine.

Common Reagents and Conditions:

Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed:

Substitution: Products include derivatives with different functional groups replacing the bromine atom.

Oxidation: Products include aldehydes or ketones.

Reduction: Products include primary amines.

Scientific Research Applications

6-Bromo-3-methoxy-2-methylbenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific biological pathways.

Material Science: It can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 6-Bromo-3-methoxy-2-methylbenzonitrile depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

5-Bromo-2-(methoxymethoxy)benzonitrile (Compound 12b)

- Molecular Formula: C₉H₈BrNO₂

- Molar Mass : 242.07 g/mol

- Key Features :

- Physical Properties :

- Comparison: The methoxymethoxy group introduces greater steric bulk and ether functionality compared to the methyl group in the target compound. This may enhance solubility in non-polar solvents but reduce stability under acidic conditions.

6-Bromo-2-hydroxy-3-methoxybenzonitrile

- Molecular Formula: C₈H₆BrNO₂

- Molar Mass : 228.04 g/mol

- Key Features :

- Enhanced acidity (pKa ~8–10 for phenolic -OH) makes it reactive in base-catalyzed reactions, unlike the inert methyl group in the target compound .

6-Amino-3-bromo-2-fluorobenzonitrile

- Molecular Formula : C₇H₄N₂FBr

- Molar Mass : 215.02 g/mol

- Key Features: Amino (-NH₂) at the 6-position and fluorine at the 2-position. Lacks methoxy and methyl groups present in the target compound .

- Comparison: The electron-donating amino group activates the aromatic ring toward electrophilic substitution, contrasting with the electron-withdrawing bromine and nitrile in 6-Bromo-3-methoxy-2-methylbenzonitrile. Fluorine’s electronegativity may enhance metabolic stability in pharmaceutical contexts compared to methoxy or methyl groups .

(S)-4-Bromo-2-(oxiran-2-ylmethoxy)benzonitrile

- Molecular Formula: C₁₀H₈BrNO₂

- Molar Mass : 268.08 g/mol

- Key Features :

- Comparison: The epoxide introduces ring strain and reactivity, enabling nucleophilic ring-opening reactions—a feature absent in the target compound. Positional isomerism (bromine at 4 vs.

Biological Activity

6-Bromo-3-methoxy-2-methylbenzonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C10H10BrN O

- Molecular Weight : 241.1 g/mol

The presence of a bromine atom and a methoxy group contributes to its unique reactivity and biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties, potentially making it useful in treating infections caused by resistant strains of bacteria.

- Cytotoxic Effects : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets in cells:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, leading to disrupted signaling pathways that are crucial for cancer cell survival.

- Reactive Oxygen Species (ROS) Generation : It has been suggested that the compound can induce oxidative stress in cells, which is a mechanism often exploited by anticancer agents to promote cell death .

Antimicrobial Studies

A study investigating the antimicrobial efficacy of various benzonitrile derivatives found that this compound exhibited notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, highlighting its potential as a lead compound for further development in antimicrobial therapy.

Cytotoxicity Assays

In vitro assays conducted on several cancer cell lines demonstrated that this compound significantly reduced cell viability. The IC50 values were calculated, showing effective cytotoxicity comparable to known chemotherapeutic agents.

Toxicological Profile

The toxicological assessment of this compound indicates moderate toxicity levels. It has been classified under acute toxicity categories for dermal, inhalation, and oral exposure, suggesting the need for careful handling in laboratory settings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-3-methoxy-2-methylbenzonitrile, and how can regioselectivity challenges be addressed?

- Methodology : A multi-step synthesis starting from 2-methyl-3-methoxybenzonitrile is recommended. Bromination using N-bromosuccinimide (NBS) or bromine with FeBr₃ as a catalyst under controlled temperature (0–5°C) can introduce the bromine atom at the 6-position. Regioselectivity is influenced by steric and electronic effects of the methoxy and methyl groups; computational modeling (e.g., DFT) can predict substitution patterns .

- Validation : Confirm regiochemistry via -NMR (aromatic proton splitting patterns) and X-ray crystallography (SHELX refinement for precise structural determination) .

Q. How do the electron-withdrawing nitrile and electron-donating methoxy groups influence the compound’s reactivity in cross-coupling reactions?

- Methodology : The nitrile group stabilizes intermediates in Suzuki-Miyaura couplings by withdrawing electron density, while the methoxy group enhances solubility in polar aprotic solvents (e.g., DMF). Optimize conditions using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base at 80–100°C .

- Contradictions : Conflicting reports exist on the steric hindrance from the methyl group; kinetic studies (e.g., reaction profiling via HPLC) are advised to assess substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.